molecular formula C21H19BrN2O5S B305761 2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

Katalognummer B305761
Molekulargewicht: 491.4 g/mol
InChI-Schlüssel: IHFMLNCRBRQHJZ-IUXPMGMMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide, also known as Compound 1, is a thiazolidinedione derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Wirkmechanismus

The mechanism of action of 2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and insulin resistance. It has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines. It has also been shown to inhibit the activity of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of insulin sensitivity. It has also been shown to have antioxidant properties and to regulate lipid metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 in lab experiments is its potential therapeutic applications, which make it a promising compound for drug development. However, one limitation is the lack of information on its toxicity and side effects, which may limit its use in clinical trials.

Zukünftige Richtungen

For research on 2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 include further studies on its mechanism of action and toxicity, as well as its potential therapeutic applications in other diseases such as Alzheimer’s and Parkinson’s disease. Additionally, research on the synthesis of analogs of this compound 1 may lead to the development of more potent compounds with improved therapeutic properties.

Synthesemethoden

The synthesis of 2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 has been achieved using different methods, including the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 2,4-thiazolidinedione and N-(2,6-dimethylphenyl)acetamide in the presence of a catalyst. Another method involves the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 2,4-thiazolidinedione followed by the reaction with N-(2,6-dimethylphenyl)acetamide in the presence of a base.

Wissenschaftliche Forschungsanwendungen

2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. In one study, this compound 1 was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-diabetic effects by increasing insulin sensitivity.

Eigenschaften

Molekularformel

C21H19BrN2O5S

Molekulargewicht

491.4 g/mol

IUPAC-Name

2-[(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C21H19BrN2O5S/c1-11-5-4-6-12(2)19(11)23-18(26)10-24-20(27)17(30-21(24)28)8-13-7-16(29-3)15(25)9-14(13)22/h4-9,25H,10H2,1-3H3,(H,23,26)/b17-8-

InChI-Schlüssel

IHFMLNCRBRQHJZ-IUXPMGMMSA-N

Isomerische SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3Br)O)OC)/SC2=O

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3Br)O)OC)SC2=O

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3Br)O)OC)SC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.